molecular formula C11H12O2 B14579154 2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, (R)- CAS No. 61198-50-3

2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, (R)-

Cat. No.: B14579154
CAS No.: 61198-50-3
M. Wt: 176.21 g/mol
InChI Key: YIVJUSCMFQYFBJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ethyl-substituted phenols and appropriate aldehydes, followed by cyclization in the presence of acid catalysts . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or aryl groups onto the benzopyran ring.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 4-ethyl-3,4-dihydro-, ®- is unique due to its specific stereochemistry and ethyl substitution, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

61198-50-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(4R)-4-ethyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h3-6,8H,2,7H2,1H3/t8-/m1/s1

InChI Key

YIVJUSCMFQYFBJ-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CC(=O)OC2=CC=CC=C12

Canonical SMILES

CCC1CC(=O)OC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.